molecular formula C12H8N4O B372576 7-Phenyl-pteridin-4-ol CAS No. 70504-15-3

7-Phenyl-pteridin-4-ol

Cat. No.: B372576
CAS No.: 70504-15-3
M. Wt: 224.22g/mol
InChI Key: CDPVXHVRRKILEV-UHFFFAOYSA-N
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Description

7-Phenyl-pteridin-4-ol is a heterocyclic compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol It is characterized by a pteridine ring system substituted with a phenyl group at the 7-position and a hydroxyl group at the 4-position

Preparation Methods

The synthesis of 7-Phenyl-pteridin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 2,4,5-triaminopyrimidine with benzaldehyde, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Phenyl-pteridin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

7-Phenyl-pteridin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-pteridin-4-ol involves its interaction with specific molecular targets, such as enzymes in the pteridine pathway. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to the modulation of biological pathways and has potential therapeutic implications .

Comparison with Similar Compounds

7-Phenyl-pteridin-4-ol can be compared with other pteridine derivatives, such as:

Properties

IUPAC Name

7-phenyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVXHVRRKILEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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